6-Amino-4-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(2,6-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(2,6-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, pyranopyrazoles are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinal chemistry explores these compounds for their potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(2,6-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-4-(2,6-DICHLOROPHENYL)-3-(3-HYDROXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(2,6-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
The uniqueness of 6-AMINO-4-(2,6-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H14Cl2N4O2 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
6-amino-4-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N4O2/c1-27-11-5-2-4-10(8-11)18-17-15(16-13(21)6-3-7-14(16)22)12(9-23)19(24)28-20(17)26-25-18/h2-8,15H,24H2,1H3,(H,25,26) |
InChI Key |
ZZCQGRBHPRRDQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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